molecular formula C43H64N10O12 B12372670 Arg-Tyr-Leu-Gly-Tyr-Leu-Glu

Arg-Tyr-Leu-Gly-Tyr-Leu-Glu

Cat. No.: B12372670
M. Wt: 913.0 g/mol
InChI Key: KZPMXRDAPJXTRU-CVUOCSEZSA-N
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Description

The compound Arg-Tyr-Leu-Gly-Tyr-Leu-Glu is a peptide composed of seven amino acids: arginine, tyrosine, leucine, glycine, tyrosine, leucine, and glutamic acid. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine, biochemistry, and biotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like Arg-Tyr-Leu-Gly-Tyr-Leu-Glu typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Coupling: The amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides like Arg-Tyr-Leu-Gly-Tyr-Leu-Glu can undergo various chemical reactions, including:

    Oxidation: This can affect amino acids like tyrosine and methionine.

    Reduction: Disulfide bonds between cysteine residues can be reduced.

    Substitution: Amino acids can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution reagents: Various amino acid derivatives.

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

Chemistry

Peptides like Arg-Tyr-Leu-Gly-Tyr-Leu-Glu are used as model compounds in studies of peptide chemistry, including investigations of peptide bond formation, stability, and reactivity.

Biology

In biological research, such peptides can be used to study protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.

Medicine

Peptides have therapeutic potential and can be used in drug development. They can act as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents.

Industry

In the industrial sector, peptides are used in the development of biomaterials, cosmetics, and as additives in food and nutraceutical products.

Mechanism of Action

The mechanism by which Arg-Tyr-Leu-Gly-Tyr-Leu-Glu exerts its effects depends on its specific biological activity. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the peptide’s specific function.

Comparison with Similar Compounds

Similar Compounds

    Tyr-Leu-Gly-Ala-Lys: Another peptide with antioxidant properties.

    Gly-Gly-Leu-Glu-Pro-Ile-Asn-Phe-Gln: A peptide identified from food-derived protein hydrolysates.

Uniqueness

Arg-Tyr-Leu-Gly-Tyr-Leu-Glu is unique in its specific sequence and the resulting biological activities. Its combination of amino acids can confer distinct properties, such as binding affinity to specific receptors or enzymes, which may not be present in other peptides.

Conclusion

This compound is a peptide with significant potential in various scientific and industrial applications. Its synthesis, chemical reactivity, and biological activities make it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C43H64N10O12

Molecular Weight

913.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid

InChI

InChI=1S/C43H64N10O12/c1-23(2)18-31(52-41(63)34(21-26-9-13-28(55)14-10-26)51-37(59)29(44)6-5-17-47-43(45)46)38(60)48-22-35(56)49-33(20-25-7-11-27(54)12-8-25)40(62)53-32(19-24(3)4)39(61)50-30(42(64)65)15-16-36(57)58/h7-14,23-24,29-34,54-55H,5-6,15-22,44H2,1-4H3,(H,48,60)(H,49,56)(H,50,61)(H,51,59)(H,52,63)(H,53,62)(H,57,58)(H,64,65)(H4,45,46,47)/t29-,30-,31-,32-,33-,34-/m0/s1

InChI Key

KZPMXRDAPJXTRU-CVUOCSEZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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